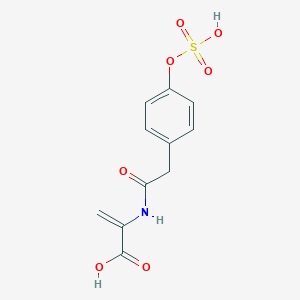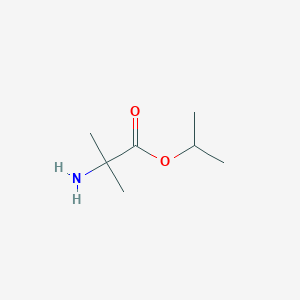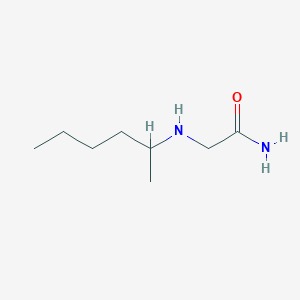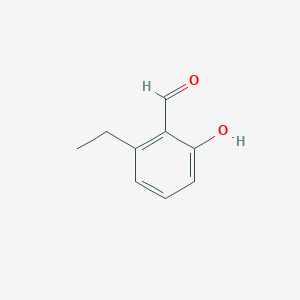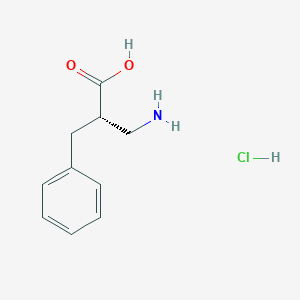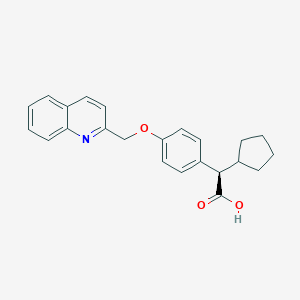
Veliflapon
Descripción general
Descripción
Molecular Structure Analysis
Veliflapon is a small molecule with the chemical formula C23H23NO3 . The average weight of the molecule is 361.441 and the monoisotopic mass is 361.167793605 .Physical And Chemical Properties Analysis
Veliflapon has a density of 1.2±0.1 g/cm3, a boiling point of 555.4±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.6 mmHg at 25°C . The molar refractivity is 105.5±0.3 cm3, and the polar surface area is 59 Å2 .Aplicaciones Científicas De Investigación
Cardiovascular Disease Prevention
Veliflapon has been investigated for its potential to prevent heart attacks or strokes in patients with a history of heart attack or unstable angina. Studies have shown that genetic variants in the 5-lipoxygenase activating protein (FLAP) and Leukotriene A4 Hydrolase (LTA4H) can significantly increase the risk of myocardial infarction and stroke. Veliflapon, targeting FLAP, may help mitigate this risk .
Genetic Risk Mitigation
The drug has been part of studies focusing on African American patients with acute coronary syndrome (ACS), who are at a higher risk for myocardial infarction related to the HapK genetic variant in the leukotriene pathway. Veliflapon’s role in these studies is to explore its effectiveness based on haplotype status .
Anti-Inflammatory Applications
As an inhibitor of the arachidonate 5-lipoxygenase-activating protein, Veliflapon may have broader applications as an anti-inflammatory agent. This could extend to conditions where inflammation plays a key role, such as certain types of arthritis or asthma .
Analgesic Potential
Given its anti-inflammatory properties, Veliflapon could be explored as a non-narcotic analgesic, providing pain relief without the addictive properties of opioids. This application would be particularly valuable in chronic pain management .
Enzyme Inhibition
Veliflapon’s mechanism of action includes the inhibition of specific enzymes involved in the inflammatory process. This could have implications for diseases where enzyme activity is a contributing factor, potentially leading to new therapeutic approaches .
Pharmacogenomics
The drug’s interaction with genetic variants suggests potential applications in pharmacogenomics, where treatments are tailored based on an individual’s genetic makeup. This could lead to more personalized and effective treatments for cardiovascular and inflammatory diseases .
Neuroinflammatory Disorders
Research could be directed towards the use of Veliflapon in neuroinflammatory disorders, where inflammation within the nervous system plays a role in the pathology of diseases such as multiple sclerosis or Alzheimer’s disease .
Leukotriene Pathway Modulation
Veliflapon’s impact on the leukotriene pathway could be significant in conditions where leukotrienes are implicated, such as allergic reactions or certain types of cancer. Modulating this pathway could provide new avenues for treatment .
Mecanismo De Acción
Target of Action
Veliflapon is a selective inhibitor of the 5-lipoxygenase activating protein (FLAP) . FLAP plays a crucial role in the synthesis of leukotrienes, which are inflammatory mediators involved in various conditions such as asthma and other inflammatory diseases .
Mode of Action
Veliflapon interacts with its target, FLAP, by selectively inhibiting it . This inhibition modulates the synthesis of leukotrienes, specifically leukotriene B4 (LTB4) and leukotriene C4 (LTC4) . These leukotrienes are potent mediators of inflammatory reactions .
Biochemical Pathways
The inhibition of FLAP by Veliflapon affects the arachidonic acid cascade, a biochemical pathway that leads to the formation of leukotrienes . Specifically, FLAP activates the 5-lipoxygenase (5-LO) enzyme, which catalyzes the conversion of arachidonic acid into 5(S)-hydroperoxyeicosatetraenoic acid (5-HPETE) and leukotriene A4 (LTA4) . The unstable LTA4 is then either converted into LTB4 or LTC4 . By inhibiting FLAP, Veliflapon disrupts this pathway, reducing the production of these inflammatory mediators .
Result of Action
The primary result of Veliflapon’s action is the reduction in the production of leukotrienes . As leukotrienes are potent mediators of inflammatory reactions, this reduction can help alleviate symptoms in conditions such as asthma and other inflammatory diseases .
Action Environment
The efficacy and stability of Veliflapon can be influenced by various environmental factors. It’s important to note that the effectiveness of Veliflapon may vary among individuals due to genetic variations in the genes encoding FLAP and leukotriene A4 hydrolase (LTA4H)
Safety and Hazards
Propiedades
IUPAC Name |
(2R)-2-cyclopentyl-2-[4-(quinolin-2-ylmethoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c25-23(26)22(17-6-1-2-7-17)18-10-13-20(14-11-18)27-15-19-12-9-16-5-3-4-8-21(16)24-19/h3-5,8-14,17,22H,1-2,6-7,15H2,(H,25,26)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYYDOLCHFETHQ-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)[C@H](C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60155843 | |
| Record name | Veliflapon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60155843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Veliflapon | |
CAS RN |
128253-31-6 | |
| Record name | Veliflapon [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128253316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Veliflapon | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16346 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Veliflapon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60155843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 128253-31-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VELIFLAPON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXH6X663L0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does veliflapon interact with its target, 5-lipoxygenase activating protein (FLAP), and what are the downstream effects of this interaction?
A1: Veliflapon exerts its anti-inflammatory effects by inhibiting FLAP []. FLAP acts as a scaffolding protein, crucial for the synthesis of leukotrienes, which are potent inflammatory mediators. By binding to FLAP, veliflapon prevents the formation of both leukotriene B4 and cysteinyl leukotrienes (LTC4, LTD4, and LTE4) []. This inhibition of leukotriene synthesis ultimately reduces inflammation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

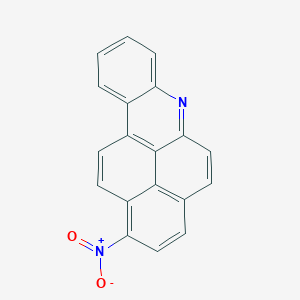

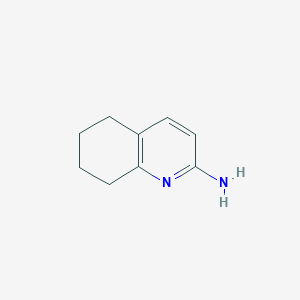
![3-[3-Amino-5-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)aniline](/img/structure/B164774.png)
